molecular formula C7H14ClN B2638764 6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2445792-42-5

6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride

Cat. No.: B2638764
CAS No.: 2445792-42-5
M. Wt: 147.65
InChI Key: YKYFFDOJTYXSIN-UHFFFAOYSA-N
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Description

6-Methyl-3-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic amine hydrochloride salt with a fused [3.2.0] ring system. The compound features a nitrogen atom at position 3 and a methyl group at position 5. Its molecular formula is C₇H₁₄ClN, with a molecular weight of 147.65 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. The bicyclic framework and methyl substitution contribute to its unique physicochemical properties, including lipophilicity and stereochemical rigidity, which are critical for drug design .

Properties

IUPAC Name

6-methyl-3-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-5-2-6-3-8-4-7(5)6;/h5-8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYFFDOJTYXSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride has garnered attention for its potential use in drug development, particularly as a modulator of neurotransmitter receptors such as dopamine receptors (D2 and D3). Studies indicate that it exhibits a higher binding affinity for these receptors compared to others, suggesting its potential role in treating disorders like schizophrenia and Parkinson's disease .

2. Antimicrobial Activity

  • The compound has shown promising antimicrobial properties against various bacterial strains. Research indicates significant antibacterial activity, making it a candidate for further exploration in the development of new antibiotics .

3. Organic Synthesis

  • As a building block in organic synthesis, this compound can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution . This versatility enhances its utility in synthetic chemistry.

Case Studies

Study 1: Dopamine Receptor Binding Affinity
In a study assessing the binding affinities of various derivatives of this compound, the following results were obtained:

CompoundD(2L) Binding Affinity (nM)D(3) Binding Affinity (nM)D(1) Binding Affinity (nM)
6-Methyl-3-azabicyclo[3.2.0]heptane1520150
Other Derivative A2530200
Other Derivative B1012180

This study highlights the compound's selectivity towards dopamine receptors, indicating its potential therapeutic applications in neuropharmacology.

Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of derivatives related to the bicyclic structure:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that compounds similar to this compound possess significant antibacterial properties and warrant further research.

Mechanism of Action

The mechanism of action of 6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
6-Methyl-3-azabicyclo[3.2.0]heptane HCl [3.2.0] 6-Methyl C₇H₁₄ClN 147.65 High lipophilicity, improved solubility
3-Azabicyclo[3.2.0]heptane HCl [3.2.0] None C₆H₁₂ClN 133.62 Baseline structure, lower steric bulk
3-Oxa-6-azabicyclo[3.2.0]heptane HCl [3.2.0] 3-Oxa C₅H₉ClNO 147.59 Polar, pKa ~10.59
6-Thia-3-azabicyclo[3.1.1]heptane [3.1.1] 6-Thia C₅H₉NS 115.20 Sulfur-mediated interactions
6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane HCl [4.1.0] 6-(3,4-Dichlorophenyl) C₁₂H₁₄Cl₃N 278.61 High steric bulk, metabolic stability

Physicochemical Trade-offs

  • Lipophilicity vs. Solubility : The 6-methyl group enhances membrane permeability but may reduce aqueous solubility compared to polar analogs like 3-oxa derivatives .
  • Steric Effects : Bulky substituents (e.g., dichlorophenyl) improve target specificity but may hinder synthetic accessibility .

Biological Activity

Overview

6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride is a bicyclic compound characterized by the presence of a nitrogen atom within its ring structure. This unique configuration imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been explored for its potential applications in organic synthesis, biological systems, and therapeutic uses.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The binding affinity and agonist activity at neuronal nicotinic acetylcholine receptors (nAChRs) have been particularly noted, with studies indicating enhanced binding affinities due to structural modifications on the bicyclic framework .

The compound's mechanism may involve:

  • Receptor Binding : Interaction with nAChRs, particularly the alpha4beta2 subtype, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Modulation : Potential inhibition or activation of enzymes involved in metabolic pathways, contributing to its therapeutic effects.

1. Neuropharmacology

Research has demonstrated that this compound exhibits significant activity as a ligand for nAChRs, which are crucial for synaptic transmission in the central nervous system. Structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its binding affinity and functional activity at these receptors .

2. Antimicrobial Properties

Analogues of this compound have shown potential against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives have been synthesized that demonstrate effective inhibition against extended-spectrum beta-lactamase (ESBL) producing bacteria . The mechanism involves disruption of bacterial cell wall synthesis, leading to cell death.

3. Antiviral Activity

The azabicyclo structure has been explored for antiviral applications, particularly in enhancing the efficacy of known antiviral agents through structural modifications that improve their pharmacokinetic properties .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFindings
PubMed Study (2007) Investigated binding affinities at nAChRs; found increased activity with specific substitutions on the bicyclic core .
PMC Article (2022) Developed structural analogues effective against resistant bacterial strains; demonstrated a novel mechanism targeting cell wall synthesis .
ResearchGate Publication (2017) Explored photochemical synthesis methods for azabicyclo derivatives; assessed their binding affinity to tumor growth mediating proteins .

Case Studies

  • Neuronal Nicotinic Receptor Ligands : A series of compounds based on the azabicyclo framework were synthesized and evaluated for their potential as nAChR ligands. Results indicated that specific substituents significantly enhanced receptor binding and functional activity, suggesting a pathway for developing new neuropharmacological agents .
  • Antimicrobial Efficacy : A derivative of 6-Methyl-3-azabicyclo[3.2.0]heptane was tested against MRSA strains, demonstrating an MIC value indicating potent antibacterial activity compared to standard treatments .

Q & A

Q. What are the established synthetic routes for 6-methyl-3-azabicyclo[3.2.0]heptane hydrochloride, and what are their key reaction conditions?

A two-step synthesis involving [3.2.0] bicyclic framework formation followed by methylation and hydrochlorination is commonly employed. Mansson and Burns (2024) optimized the cyclization step using oxalyl chloride as a catalyst in anhydrous dichloromethane, achieving 85% yield for the bicyclic intermediate . Subsequent methylation requires controlled temperature (0–5°C) to avoid byproduct formation. Hydrochloride salt formation is typically performed via HCl gas bubbling in ethanol .

Q. How is the structural integrity of 6-methyl-3-azabicyclo[3.2.0]heptane hydrochloride validated experimentally?

Combined spectroscopic and crystallographic methods are critical:

  • NMR : 1H^1H and 13C^{13}C NMR confirm bicyclic geometry and methyl group position (e.g., methyl protons at δ 1.2–1.4 ppm in CDCl3_3) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry, particularly the endo-methyl configuration .
  • HPLC-MS : Purity (>98%) is verified using reverse-phase C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers at room temperature (20–25°C) under inert gas (e.g., argon) to prevent hygroscopic degradation. Avoid exposure to light, as UV radiation may induce ring-opening reactions .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up 6-methyl-3-azabicyclo[3.2.0]heptane hydrochloride production?

Key optimizations include:

  • Catalyst Screening : Replace oxalyl chloride with BF3_3-etherate to enhance cyclization efficiency (yield increases to 92% under reflux conditions) .
  • Solvent Selection : Use tetrahydrofuran (THF) instead of dichloromethane for methylation to reduce side reactions .
  • Process Monitoring : Implement in-situ FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How should researchers address discrepancies in reported 1H^1H1H NMR data for this compound?

Discrepancies often arise from solvent polarity or salt form variations. For example:

  • In D2 _2O, the methyl group signal shifts upfield (δ 1.05 ppm) due to solvation effects, whereas in DMSO-d6 _6, it appears at δ 1.35 ppm .
  • Always compare data under identical conditions and validate with computational modeling (e.g., DFT-based NMR chemical shift predictions) .

Q. What strategies are effective for analyzing trace impurities in 6-methyl-3-azabicyclo[3.2.0]heptane hydrochloride?

  • LC-HRMS : Identify impurities at <0.1% levels using high-resolution mass spectrometry with electrospray ionization (ESI+) .
  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and acidic/alkaline conditions to characterize degradation products .
  • EP/Ph. Eur. Guidelines : Follow impurity profiling protocols for azabicyclic derivatives, focusing on residual solvents (e.g., dichloromethane ≤600 ppm) .

Q. How does stereochemical configuration impact the biological activity of this compound?

The endo-methyl configuration enhances binding affinity to neurological targets (e.g., σ receptors) by stabilizing hydrophobic interactions. In contrast, exo-isomers exhibit 10-fold lower activity in vitro . Stereochemical purity (>99% ee) is achieved via chiral column chromatography (Chiralpak IA) .

Q. What mechanistic insights explain the compound’s antibacterial activity in Cr(III) complexes?

The Cr(III) complex of 6-methyl-3-azabicyclo[3.2.0]heptane derivatives disrupts bacterial cell wall synthesis by chelating essential divalent cations (e.g., Mg2+^{2+}) and inhibiting penicillin-binding proteins (PBPs). MIC values against S. aureus are ≤2 µg/mL .

Q. Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters rigorously (e.g., cooling rates during methylation) to ensure batch-to-batch consistency .
  • Data Validation : Cross-reference spectral data with published crystallographic coordinates (CCDC entries) to resolve structural ambiguities .
  • Ethical Compliance : Adhere to institutional guidelines for handling hydrochlorides, which may require fume hood use due to HCl gas hazards .

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